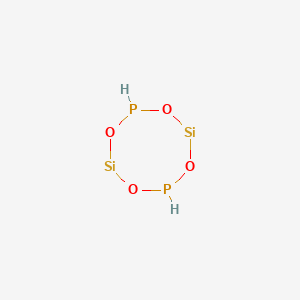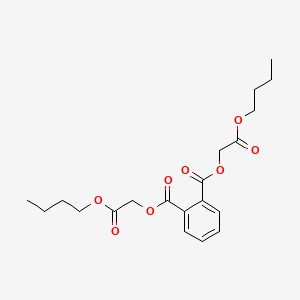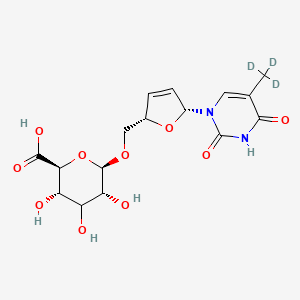
4-(Difluoromethyl)-6-hydroxy-5-nitronicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-6-hydroxy-5-nitronicotinamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. The presence of difluoromethyl, hydroxy, and nitro groups on the nicotinamide backbone makes it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-6-hydroxy-5-nitronicotinamide typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a suitable nicotinamide derivative, followed by nitration and hydroxylation reactions. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethyl)-6-hydroxy-5-nitronicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can react with the difluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted nicotinamide derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-6-hydroxy-5-nitronicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)-6-hydroxy-5-nitronicotinamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The hydroxy group can form hydrogen bonds with target proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Trifluoromethyl)-6-hydroxy-5-nitronicotinamide
- 4-(Difluoromethyl)-6-methoxy-5-nitronicotinamide
- 4-(Difluoromethyl)-6-hydroxy-5-aminonicotinamide
Uniqueness
4-(Difluoromethyl)-6-hydroxy-5-nitronicotinamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The difluoromethyl group provides enhanced stability and lipophilicity compared to other fluorinated analogs. The presence of both hydroxy and nitro groups allows for diverse chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C7H5F2N3O4 |
|---|---|
Molekulargewicht |
233.13 g/mol |
IUPAC-Name |
4-(difluoromethyl)-5-nitro-6-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C7H5F2N3O4/c8-5(9)3-2(6(10)13)1-11-7(14)4(3)12(15)16/h1,5H,(H2,10,13)(H,11,14) |
InChI-Schlüssel |
LEOZQWJCZUOFAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=O)N1)[N+](=O)[O-])C(F)F)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


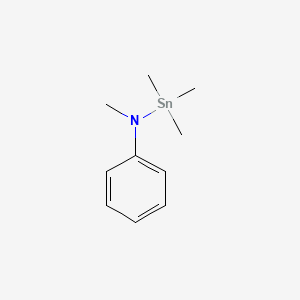
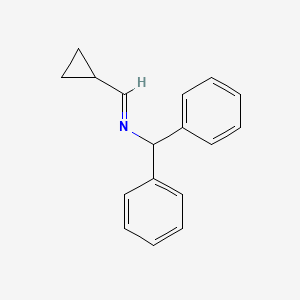
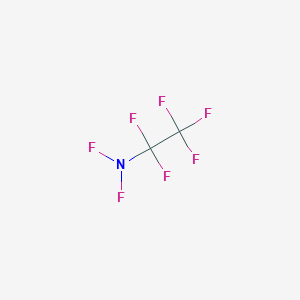
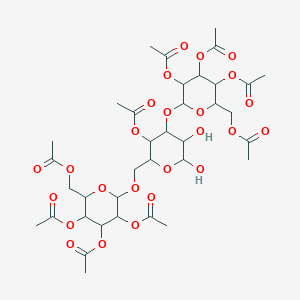
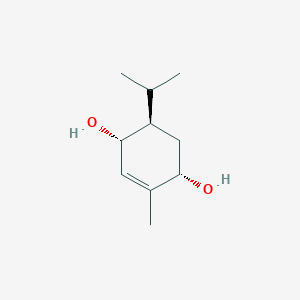
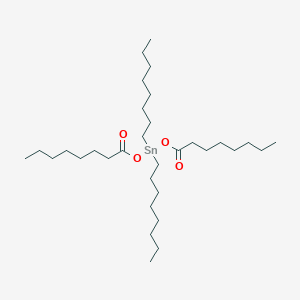
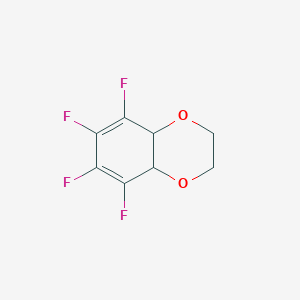
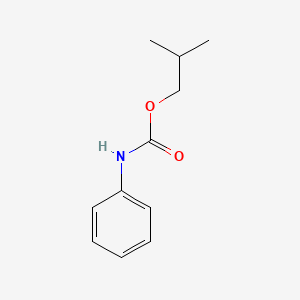
![(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B14747688.png)

